3-Amino-N-(2,6-difluorophenyl)-5-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk1/2 Inhibitor III, also known as 5-Amino-3-((4-(aminosulfonyl)phenyl)amino)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a small molecule inhibitor that targets cyclin-dependent kinases 1 and 2. These kinases play crucial roles in cell cycle regulation, making them important targets for cancer therapy. The compound is primarily used in research settings to study cell cycle dynamics and the effects of kinase inhibition on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1/2 Inhibitor III involves multiple steps, starting with the preparation of the core triazole structure. The key steps include:
Formation of the triazole ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
While specific industrial production methods for Cdk1/2 Inhibitor III are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Cdk1/2 Inhibitor III undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used for further studies or applications .
Aplicaciones Científicas De Investigación
Cdk1/2 Inhibitor III has a wide range of applications in scientific research:
Chemistry: Used to study the effects of kinase inhibition on chemical reactions and molecular interactions.
Biology: Employed in cell biology to investigate cell cycle regulation, apoptosis, and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinases .
Mecanismo De Acción
Cdk1/2 Inhibitor III exerts its effects by competitively inhibiting the ATP-binding sites of cyclin-dependent kinases 1 and 2. This inhibition prevents the phosphorylation of target proteins, thereby blocking cell cycle progression at the G1 phase. The compound specifically targets the kinase-cyclin complexes, disrupting their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Roscovitine: Inhibits multiple cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9.
Dinaciclib: Targets CDK1, CDK2, CDK5, and CDK9 with high potency.
Palbociclib: Specifically inhibits CDK4 and CDK6, used in breast cancer treatment
Uniqueness
Cdk1/2 Inhibitor III is unique due to its high selectivity for CDK1 and CDK2, making it a valuable tool for studying these specific kinases without significant off-target effects. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C15H13F2N7O2S2 |
---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
3-amino-N-(2,6-difluorophenyl)-5-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-14(22-13(18)23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) |
Clave InChI |
UPNMPXFYMWBVBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)N)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.